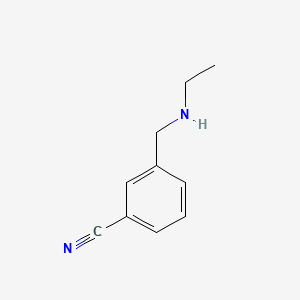

3-((Ethylamino)methyl)benzonitrile

説明

3-((Ethylamino)methyl)benzonitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

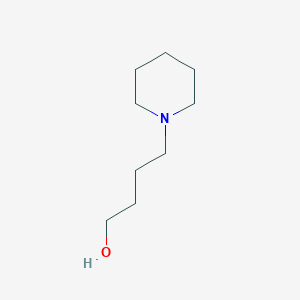

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . Another study reports the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles .Molecular Structure Analysis

The molecular structure of 3-((Ethylamino)methyl)benzonitrile can be analyzed based on its molecular formula C10H12N2 . A study on a similar compound, 4-(3-aminophenyl)benzonitrile, used Density Functional Theory to study the molecular structure .科学的研究の応用

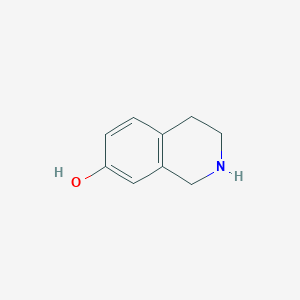

Drug Discovery: N-Heterocycle Synthesis

“3-((Ethylamino)methyl)benzonitrile” plays a crucial role in the synthesis of N-heterocyclic compounds , which are foundational structures in many pharmaceuticals. The compound’s ability to participate in metal-catalyzed denitrogenative reactions is particularly valuable for creating nitrogen-rich pharmacophores, essential for developing new clinical targets and drug candidates .

Organic Synthesis: C-H Amidation

In organic chemistry, this compound is used as an amino source in copper-catalyzed C–H amidation reactions . These reactions are pivotal for constructing complex molecules from simple substrates, contributing significantly to the field of organic synthesis .

Material Science: Functional Organic Materials

The versatility of “3-((Ethylamino)methyl)benzonitrile” extends to material science, where it’s used in the synthesis of quinazoline derivatives . These derivatives are integral to creating functional organic materials with a wide range of applications, including electronics and photonics .

Catalysis: Transition Metal-Catalyzed Reactions

This compound is instrumental in transition metal-catalyzed reactions , which are a cornerstone of modern synthetic chemistry. Its use in these reactions enables the development of novel catalytic processes, enhancing efficiency and selectivity in chemical transformations .

Pharmacology: Modifying Physicochemical Properties

“3-((Ethylamino)methyl)benzonitrile” derivatives can modify solubility, lipophilicity, and polarity of molecules, thereby enhancing their potency, selectivity, and metabolic stability. This is particularly important in the optimization of drug candidates for better therapeutic profiles .

Green Chemistry: Electrochemical Approaches

The compound’s application in electrochemical approaches for direct C–H amidation aligns with the principles of green chemistry. It offers a milder, more environmentally friendly alternative to traditional methods, reducing the need for harsh conditions and strong oxidants .

Bioactive Compound Synthesis: Alkaloid Analogues

In the synthesis of bioactive compounds, “3-((Ethylamino)methyl)benzonitrile” is used to create analogues of naturally occurring alkaloids. These analogues have diverse bioactivities and are important for the discovery of new therapeutic agents .

Analytical Chemistry: Spectroscopy and Chromatography

Lastly, the compound finds use in analytical chemistry, where its derivatives are often standards or reagents in spectroscopy and chromatography . This aids in the identification and quantification of substances within complex mixtures .

特性

IUPAC Name |

3-(ethylaminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIUVPIZQUBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238126 | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Ethylamino)methyl)benzonitrile | |

CAS RN |

90389-97-2 | |

| Record name | 3-[(Ethylamino)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-((ethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

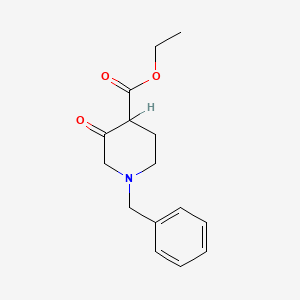

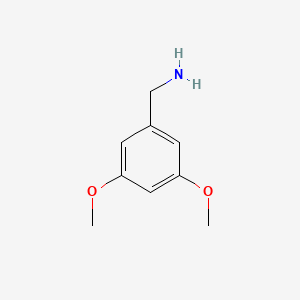

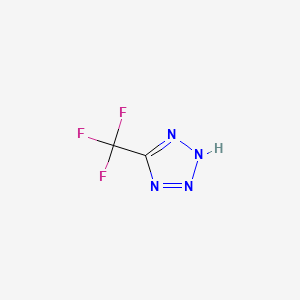

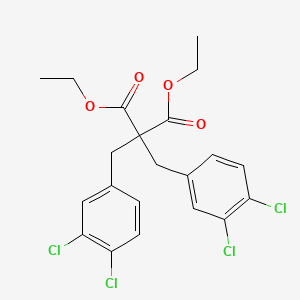

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)